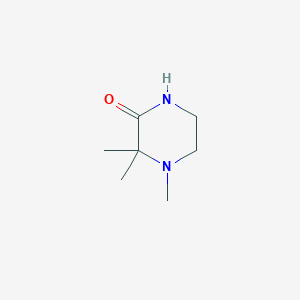

3,3,4-Trimethylpiperazin-2-one

説明

Structure

3D Structure

特性

IUPAC Name |

3,3,4-trimethylpiperazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-7(2)6(10)8-4-5-9(7)3/h4-5H2,1-3H3,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUYMYRKAVSCKOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NCCN1C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,3,4 Trimethylpiperazin 2 One

Synthesis from Precursor 3,3-Dimethylpiperazin-2-one (B1295987)

A common and direct route to 3,3,4-trimethylpiperazin-2-one involves the N-methylation of the readily available precursor, 3,3-dimethylpiperazin-2-one. This transformation specifically targets the secondary amine at the N4 position of the piperazinone ring.

Reductive Amination Approaches utilizing Formaldehyde (B43269) Derivatives

Reductive amination is a widely employed method for the N-methylation of secondary amines. researchgate.netthermofisher.com This approach typically involves the reaction of the amine with formaldehyde, or a formaldehyde equivalent, to form an intermediate iminium ion, which is subsequently reduced in situ to the desired N-methylated product.

One of the classic named reactions in this category is the Eschweiler-Clarke reaction . wikipedia.orgnrochemistry.comjk-sci.com This reaction utilizes excess formaldehyde and formic acid to achieve methylation. The formic acid serves as the reducing agent, transferring a hydride to the intermediate iminium ion. organic-chemistry.org The reaction is driven forward by the formation of carbon dioxide gas. wikipedia.org A key advantage of the Eschweiler-Clarke reaction is that it typically avoids the formation of quaternary ammonium (B1175870) salts, stopping at the tertiary amine stage. wikipedia.orgorganic-chemistry.org While specific studies on 3,3-dimethylpiperazin-2-one are not prevalent, the general mechanism suggests its applicability. The reaction is generally performed in an aqueous solution near boiling point. wikipedia.org

Alternative reducing agents can also be employed in conjunction with formaldehyde. These include sodium borohydride, sodium cyanoborohydride, and other hydride sources. jk-sci.com The choice of reducing agent can be critical and may depend on the substrate's functional group tolerance and the desired reaction conditions. For instance, sodium cyanoborohydride is known for its mildness and selectivity.

A modified Eschweiler-Clarke procedure has been described for methylating a hindered N4 atom in polysubstituted piperazine-2-ones. This process uses a much smaller molar excess of formaldehyde and formic acid in an alkylbenzene solvent, which can lead to high yields of the N-methylated product. google.com

| Reagent System | Role of Reagents | Typical Conditions |

| Formaldehyde / Formic Acid | Formaldehyde: Methyl source; Formic Acid: Reducing agent | Aqueous solution, near boiling |

| Formaldehyde / Sodium Borohydride | Formaldehyde: Methyl source; Sodium Borohydride: Reducing agent | Varies, often in alcoholic solvents |

| Paraformaldehyde / PMHS | Paraformaldehyde: Methyl source; PMHS: Reducing agent | Catalytic system, mild conditions |

Optimization of Reaction Conditions for N-Methylation

The efficiency and selectivity of the N-methylation of 3,3-dimethylpiperazin-2-one are highly dependent on the reaction conditions. Key parameters that can be optimized include the choice of solvent, temperature, stoichiometry of reagents, and the presence of any catalysts or additives.

For reductive amination reactions, the pH of the reaction medium can be a crucial factor. The formation of the iminium ion intermediate is often acid-catalyzed, but a highly acidic environment can lead to the protonation of the amine, reducing its nucleophilicity. Therefore, maintaining an optimal pH is essential for achieving a good reaction rate.

In the context of the Eschweiler-Clarke reaction, the temperature is typically elevated to facilitate the reaction and the evolution of carbon dioxide. wikipedia.org However, for other reductive amination procedures using different reducing agents, the temperature may be varied to control selectivity and minimize side reactions.

The stoichiometry of the methylating agent (formaldehyde) and the reducing agent is another critical parameter. An excess of these reagents is often used to ensure complete conversion of the starting material. However, in some cases, a large excess can lead to purification challenges or unwanted side reactions.

The choice of solvent can also significantly impact the reaction outcome. While the traditional Eschweiler-Clarke reaction is often carried out in water, other solvents such as toluene (B28343) or other alkylbenzenes have been used, particularly for hindered amines, to improve solubility and yield. google.com

Catalytic Systems in N-Alkylation Reactions

Catalytic approaches offer an alternative to traditional stoichiometric methods for N-methylation and are often favored due to their efficiency and milder reaction conditions. Transition metal catalysts, in particular, have been extensively studied for N-alkylation reactions of amines and amides.

Copper-catalyzed N-methylation has emerged as a promising method. For instance, a homogeneous copper hydride (CuH) catalytic system has been developed for the N-methylation of amines using paraformaldehyde as the C1 source and polymethylhydrosiloxane (B1170920) (PMHS) as the reducing agent. nih.gov This system operates under mild conditions and demonstrates a broad substrate scope. nih.gov

Palladium and Nickel-catalyzed systems have also been explored for the N-methylation of amides. One study describes a palladium/nickel-catalyzed selective N-H methylation of amides using peroxides as both the methyl source and a radical initiator. rsc.org

Cobalt-catalyzed N-methylation of amides using methanol (B129727) as the methylating agent has also been reported. researchgate.net This method proceeds in the presence of an in-situ generated cobalt catalyst and is applicable to a variety of amides. researchgate.net

While these catalytic systems have not been specifically reported for this compound, they represent viable and potentially more sustainable alternatives to classical reductive amination methods. The application of such catalysts could offer advantages in terms of reduced waste, milder reaction conditions, and higher efficiency.

Alternative and Emerging Synthetic Routes to the this compound Core

Beyond the N-methylation of a pre-existing piperazin-2-one (B30754), alternative synthetic strategies can be employed to construct the this compound core. These methods often involve the formation of the heterocyclic ring as a key step.

Cyclization Reactions for Piperazin-2-one Ring Formation

The piperazin-2-one ring system can be constructed through various intramolecular or intermolecular cyclization reactions. These reactions typically involve the formation of two new bonds to create the heterocyclic core.

One potential approach involves the cyclization of a suitably substituted diamine precursor. For example, a precursor containing both an amine and an amide functionality in the correct positions could undergo intramolecular cyclization to form the piperazin-2-one ring. The methyl groups at the C3 and N4 positions would need to be introduced either before or after the cyclization step.

Cascade reactions promoted by metals can also be utilized to afford piperazinones in good yields. thieme-connect.com For instance, a one-pot process involving a chloro allenylamide, a primary amine, and an aryl iodide has been reported for the synthesis of piperizinone derivatives. thieme-connect.com While this specific example leads to more complex structures, the underlying principle of a cascade cyclization could potentially be adapted.

[3+2] cycloaddition reactions are another powerful tool for the construction of five-membered rings and can be extended to the synthesis of more complex heterocyclic systems. nih.govmdpi.com It is conceivable that a multi-step synthesis involving a cycloaddition reaction could be designed to generate a precursor that can then be converted to the desired piperazin-2-one.

Introduction of Methyl Groups via Stereoselective Methodologies

When considering the synthesis of chiral derivatives of this compound, stereoselective methods for the introduction of the methyl groups become crucial. Asymmetric synthesis can be employed to control the stereochemistry at any chiral centers.

For the introduction of the gem-dimethyl group at the C3 position, methods involving the α-alkylation of a piperazin-2-one enolate could be explored. The use of chiral auxiliaries or chiral catalysts could potentially direct the stereochemical outcome of such an alkylation. Asymmetric palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones has been shown to produce highly enantioenriched tertiary piperazine-2-ones. nih.govcaltech.edu

Visible light-mediated diastereoselective epimerization of substituted piperazines has been reported, which allows for the conversion of less stable isomers to more stable ones. nih.gov While this is not a direct method for introducing a methyl group, it highlights the potential for controlling the stereochemistry of substituted piperazine (B1678402) rings.

Multi-Component Reaction Strategies for Piperazin-2-one Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that contains the essential parts of all the starting materials. researchgate.net This approach offers significant advantages in terms of atom economy, reduced synthesis time, and lower waste generation compared to traditional multi-step syntheses. acsgcipr.org The Ugi four-component reaction (U-4CR) is a prominent MCR that has been successfully employed for the synthesis of various heterocyclic scaffolds, including piperazinones. nih.govwikipedia.org

A plausible Ugi-type reaction for the synthesis of this compound would involve the condensation of a specific set of reactants: an amine, a ketone, a carboxylic acid derivative, and an isocyanide. For the target molecule, the components could be N-methylethylenediamine, acetone (B3395972), a suitable carboxylic acid component, and an isocyanide.

The general mechanism of the Ugi reaction begins with the formation of an imine from the amine and the ketone. mdpi.com This is followed by the addition of the isocyanide and the carboxylic acid component to form an α-acylamino carboxamide derivative. Subsequent intramolecular cyclization would yield the desired piperazin-2-one ring.

A variation of this approach, the Ugi-Smiles reaction, could also be considered, where a phenolic component replaces the carboxylic acid, leading to a different rearrangement in the final step. wikipedia.org

Hypothetical Ugi Reaction for this compound

| Reactant Class | Specific Compound | Role in Final Structure |

| Amine | N-methylethylenediamine | Provides the N4-methyl and the ethylenediamine (B42938) backbone |

| Ketone | Acetone | Provides the gem-dimethyl group at the C3 position |

| Carboxylic Acid | Chloroacetic acid | Provides the carbonyl group and the C2 methylene (B1212753) of the ring |

| Isocyanide | tert-Butyl isocyanide | Facilitates the reaction and is eliminated in a post-condensation step |

This table is a hypothetical representation of reactants for the proposed synthesis.

The reaction would likely proceed through an initial condensation of N-methylethylenediamine and acetone to form an imine. The addition of tert-butyl isocyanide and chloroacetic acid would then lead to an intermediate that, upon intramolecular nucleophilic substitution, would cyclize to form the this compound ring.

Solid-phase synthesis using a disrupted Ugi reaction has also been reported for the creation of piperazinone libraries. ebrary.netacs.orgresearcher.life This technique involves anchoring one of the components to a solid support, which can simplify purification and allow for the generation of diverse analogs. ebrary.net

Scalability and Industrial Considerations for this compound Production

The potential for large-scale industrial production of this compound hinges on the efficiency, robustness, and cost-effectiveness of the chosen synthetic route. A multi-component reaction approach, such as the proposed Ugi reaction, presents several advantages for industrial scale-up.

Advantages of MCRs for Industrial Production:

Atom Economy: By incorporating most of the atoms from the starting materials into the final product, MCRs minimize waste, aligning with green chemistry principles. acsgcipr.org

Reduced Costs: Fewer operational steps and reduced waste can lead to significant cost savings in terms of raw materials, energy, and waste disposal. rsc.org

However, the transition from laboratory-scale synthesis to industrial production of piperazinones via MCRs also presents several challenges that need to be addressed.

Challenges in Scaling Up MCRs:

| Consideration | Potential Challenges | Mitigation Strategies |

| Reaction Kinetics and Thermodynamics | Exothermic reactions can pose safety risks at a large scale. Competing side reactions may become more prevalent. researchgate.net | Implementation of continuous flow reactors for better heat and mass transfer control. researchgate.net Careful optimization of reaction parameters (temperature, concentration, addition rates). |

| Purification | The final product is in a complex mixture with byproducts and unreacted starting materials, which can make purification difficult. researchgate.net | Development of efficient crystallization or chromatographic purification methods. Use of solid-phase synthesis to simplify work-up. ebrary.net |

| Raw Material Sourcing and Cost | The availability and cost of specialized starting materials, such as specific isocyanides, can impact the economic viability of the process. nih.gov | Identification of cost-effective and readily available starting materials. Development of efficient in-house synthesis for key precursors. |

| Regulatory Compliance | The manufacturing process must adhere to strict regulatory guidelines (e.g., Good Manufacturing Practices - GMP) for pharmaceutical applications. | Thorough process validation, impurity profiling, and documentation. |

The choice of solvent is another critical factor in industrial synthesis. While polar aprotic solvents like DMF are often used in Ugi reactions, the use of greener solvents such as methanol or ethanol (B145695) has also been successful and would be preferable for industrial applications. wikipedia.org

Chemical Reactivity and Transformations of 3,3,4 Trimethylpiperazin 2 One

Reactions at the Carbonyl Group (C-2)

The carbonyl group at the C-2 position is a key functional group that dictates a significant portion of the reactivity of 3,3,4-trimethylpiperazin-2-one. As a lactam, this group can undergo reduction and can be susceptible to nucleophilic attack under certain conditions.

Reduction to Piperazine (B1678402) Derivatives, e.g., 1,2,2-Trimethylpiperazine

The reduction of the amide functionality within the piperazin-2-one (B30754) ring is a synthetically useful transformation that leads to the corresponding piperazine derivatives. The complete reduction of the carbonyl group in this compound would yield 1,2,2-trimethylpiperazine. While specific literature detailing this exact transformation is not abundant, the reduction of lactams to cyclic amines is a well-established reaction in organic chemistry.

Strong reducing agents are typically required for this conversion. Lithium aluminum hydride (LiAlH₄) is a common reagent for the reduction of amides and lactams. The reaction proceeds via a nucleophilic attack of the hydride on the carbonyl carbon, followed by the elimination of the oxygen atom.

Table 1: Plausible Reduction of this compound

| Reactant | Reagent | Product | Reaction Type |

|---|

This transformation is significant as it converts the piperazinone scaffold into the fully saturated piperazine ring system, which is a privileged structure in medicinal chemistry.

Nucleophilic Additions and Condensations

The carbonyl group of this compound, being part of a lactam, is generally less reactive towards nucleophiles than the carbonyl group of ketones or aldehydes. This is due to the resonance delocalization of the nitrogen lone pair, which reduces the electrophilicity of the carbonyl carbon. However, reactions with strong nucleophiles, such as organometallic reagents, can occur.

The addition of organolithium or Grignard reagents to the carbonyl group would be expected to form a hemiaminal intermediate. In many cases, these intermediates are unstable and may revert to the starting material or undergo further reactions. However, studies on strained bicyclic lactams have shown that stable hemiaminals can be isolated. google.com The reactivity of the carbonyl group in piperazin-2-ones can be enhanced, and they can participate in various nucleophilic addition and condensation reactions. smolecule.com

Table 2: Potential Nucleophilic Addition Reactions

| Reactant | Nucleophile | Potential Intermediate/Product | Reaction Type |

|---|---|---|---|

| This compound | Organolithium Reagents (e.g., MeLi) | Hemiaminal | Nucleophilic Addition |

Reactions at the Nitrogen Atoms (N-1 and N-4)

The piperazine ring contains two nitrogen atoms, N-1 and N-4, which are key sites for functionalization. The N-1 nitrogen is part of the lactam and is typically less nucleophilic due to the adjacent electron-withdrawing carbonyl group. The N-4 nitrogen, being a secondary amine, is more nucleophilic and readily participates in alkylation and acylation reactions.

Alkylation and Acylation Reactions

The N-4 nitrogen of this compound can be readily alkylated or acylated using appropriate electrophiles. Alkylation can be achieved with alkyl halides, while acylation is typically performed with acyl chlorides or anhydrides. These reactions are fundamental for introducing a wide variety of substituents onto the piperazine ring, thereby modifying the steric and electronic properties of the molecule. The general reactivity of piperazine derivatives includes alkylation and acylation at the nitrogen atoms. smolecule.com

A study on the synthesis of novel chiral N-acyl-tetrahydro- google.comsmolecule.comtriazolo[4,3-a]pyrazines utilized chiral 3-methylpiperazin-2-one (B1588561) as a starting material. google.com The first step in their synthetic route involved the N-acylation of the piperazin-2-one. google.com

Table 3: Representative N-4 Alkylation and Acylation Reactions

| Reactant | Reagent | Product Type | Reaction Type |

|---|---|---|---|

| This compound | Alkyl Halide (e.g., CH₃I) | N-4 Alkylated Derivative | Alkylation |

Formation of N-Substituted Derivatives, e.g., Carboxamides

The acylation of the N-4 nitrogen can be used to form various N-substituted derivatives, including carboxamides. For example, reaction with an isocyanate would yield a urea (B33335) derivative, while reaction with a carbamoyl (B1232498) chloride would produce a carboxamide. The formation of N-(3-ethynylphenyl)-2,3,4-trimethylpiperazine-1-carboxamide highlights the ability of the piperazine nitrogen to be functionalized to form carboxamides.

Reactions Involving Methyl Substituents

The three methyl groups on the piperazine ring are generally unreactive under standard conditions. Reactions involving the activation of these C-H bonds would require harsh conditions, such as free-radical halogenation, which would likely be unselective and could lead to a mixture of products. There is currently a lack of specific research detailing reactions that selectively target the methyl substituents of this compound without affecting the more reactive functional groups present in the molecule. Structure-activity relationship studies on related compounds have indicated that the presence and nature of methyl substituents can influence biological activity. nih.gov

Functionalization of C-3 and C-4 Methyl Groups

The presence of methyl groups at both the C-3 and N-4 positions offers opportunities for late-stage functionalization, a powerful strategy for modifying molecular scaffolds. nih.gov Modern synthetic methods, particularly those involving transition-metal catalysis or photocatalysis, have enabled the direct activation of otherwise inert C(sp³)–H bonds, including those of methyl groups on N-heterocycles. nih.govnih.govosti.gov

The methyl groups at C-3 are situated on a quaternary carbon adjacent to two nitrogen atoms, while the methyl group at N-4 is directly attached to a tertiary amine. This positioning makes them potential targets for C–H functionalization reactions. For instance, methods for the direct methylation of saturated heterocycles, which proceed via a hydrogen atom transfer (HAT) mechanism, could potentially be applied. nih.gov Such reactions often utilize photocatalysts, like decatungstate, in combination with a nickel catalyst to achieve the desired transformation. nih.gov

Copper-catalyzed reactions have also been shown to functionalize C(sp³)–H bonds alpha to nitrogen atoms. researchgate.net These processes can lead to the formation of new carbon-carbon or carbon-heteroatom bonds. While specific examples for this compound are not documented, the reactivity of the N-methyl group is analogous to that of N-benzyl groups, which are known to undergo functionalization.

The table below summarizes general methodologies that could be applicable for the functionalization of the methyl groups in this compound, based on reactions performed on similar N-heterocyclic scaffolds.

| Reaction Type | Catalyst/Reagent System | Potential Site of Functionalization | Reference |

| C(sp³)–H Methylation | Decatungstate photocatalyst / Ni-catalyst | C-4 Methyl, C-5 Methylene (B1212753) | nih.gov |

| C–H Alkylation | Rh-catalyst / Olefin | C-5 Methylene | nih.govosti.gov |

| C–H Homocoupling | Cu-catalyst / Oxidant (e.g., AgNO₃) | C-4 Methyl | researchgate.net |

| Oxidative C–H Functionalization | Metal-free / TEMPO / Aniline | C-4 Methyl | acs.org |

Oxidative Transformations

The this compound scaffold contains multiple sites susceptible to oxidation. The tertiary amine at the N-4 position is a primary target, as are the C-H bonds alpha to the nitrogen atoms (the N-4 methyl group and the C-5 methylene group).

Studies on the oxidation of piperazine and its N-alkyl derivatives provide insight into potential transformations. Oxidizing agents such as bromamine-B have been shown to react with N-methylpiperazine, with the reaction kinetics indicating that electron-releasing groups on the piperazine ring enhance the reaction rate. rroij.comscispace.com This suggests that the N-4 methyl group in this compound would facilitate oxidation.

More aggressive oxidizing agents like ruthenium tetroxide (RuO₄) are known to oxidize N-benzylpiperazinones at the C-H bonds alpha to the ring nitrogens. researchgate.net In a related example, the oxidation of 1-benzoyl-4-benzylpiperazine (B3580706) with RuO₄ occurs at both the endocyclic and exocyclic (benzylic) C-H bonds. researchgate.net By analogy, the N-4 methyl and C-5 methylene groups of this compound are expected to be reactive under similar conditions. Furthermore, mercury-EDTA oxidation of 1-benzylpiperazines can yield piperazine-2,3-diones, indicating that oxidation of the C-H bonds adjacent to the lactam nitrogen can occur. nih.gov The oxidation of piperazine itself can be catalyzed by various metal ions, with copper (Cu²⁺) being a particularly rapid catalyst. utexas.edu

| Oxidant/Catalyst | Substrate Class | Products | Reference |

| Bromamine-B | N-Alkylpiperazines | Oxidized piperazine derivatives | rroij.comscispace.com |

| RuO₄ | N-Benzoyl-N'-benzylpiperazine | Products of oxidation at endocyclic and exocyclic N-α-C-H bonds | researchgate.net |

| Mercury-EDTA | 1-Benzylpiperazines | Piperazine-2,3-diones | nih.gov |

| O₂ / Cu²⁺ | Piperazine | Ethylenediamine (B42938), carboxylates, amides | utexas.edu |

Ring-Opening and Rearrangement Reactions

The structural integrity of the piperazinone ring can be compromised through ring-opening reactions, primarily through the cleavage of the amide bond within the lactam structure. Rearrangement reactions, while less common, represent another pathway for structural transformation.

Ring-Opening Reactions

The most predictable ring-opening reaction for this compound is the hydrolysis of the endocyclic amide (lactam) bond. This reaction, common to all lactams, involves the cleavage of the C2-N1 bond and can be catalyzed by either acid or base. mdpi.comacs.org

Under basic conditions, a hydroxide (B78521) ion performs a nucleophilic attack on the electrophilic carbonyl carbon at C-2. mdpi.com This forms a tetrahedral intermediate which then collapses, leading to the cleavage of the C-N amide bond and the formation of a ring-opened β-amino acid derivative. nih.gov Similarly, acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, which enhances its electrophilicity and facilitates nucleophilic attack by water. Enzymes such as lactamases also catalyze this hydrolytic ring-opening. acs.orgnih.gov

Thermal degradation of piperazine has been shown to proceed through a ring-opening Sₙ2 reaction, suggesting that under high temperatures, the this compound ring could also be susceptible to cleavage. utexas.edu Additionally, cascade reactions have been developed where the ring-opening of a tethered heterocycle, such as an oxetane, can trigger the formation of a fused piperazinone structure, highlighting the utility of ring-opening strategies in building molecular complexity. rsc.org

Rearrangement Reactions

Rearrangement reactions provide a route to structurally diverse isomers. While specific rearrangement studies on this compound are not available, several classes of rearrangements are known for related lactam and piperazine systems.

Lactams can undergo rearrangement through the cleavage of any of the four bonds in the ring, often leading to the formation of five-membered heterocycles in a stereoselective manner. researchgate.net The specific outcome depends heavily on the substituents and reaction conditions. researchgate.net

Rearrangement reactions such as the Schmidt rearrangement are utilized in the synthesis of piperazine analogues, indicating the potential for skeletal reorganization within this heterocyclic family. researcher.life Other synthetic strategies for piperazin-2-ones involve processes like Jocic-type reactions or tandem reductive amination-transamidation-cyclization sequences, which inherently involve bond reorganization and rearrangement steps to form the final heterocyclic ring. rsc.orgorganic-chemistry.org

Derivatives and Analogues of 3,3,4 Trimethylpiperazin 2 One

Systematic Derivatization Strategies of the Piperazin-2-one (B30754) Ring

The piperazin-2-one ring is a privileged scaffold in medicinal chemistry, yet a significant portion of its structural diversity remains untapped. mdpi.comresearchgate.netnih.gov While substitutions at the nitrogen atoms are common, functionalization of the carbon backbone is less explored but represents a key area for generating novel chemical entities. mdpi.comnih.gov Derivatization strategies allow for the modification of a compound's physicochemical properties and the creation of analogues for structure-activity relationship studies. nih.gov

Modification at Nitrogen Atoms (N-1, N-4)

The piperazine (B1678402) core contains two nitrogen atoms that are primary sites for chemical modification, influencing the molecule's pharmacokinetic properties such as solubility and bioavailability. nih.gov In the case of 3,3,4-trimethylpiperazin-2-one, the N-4 position is substituted with a methyl group, leaving the secondary amine at the N-1 position as the principal site for derivatization.

Standard synthetic methodologies can be employed to modify the N-1 position:

N-Alkylation: This can be achieved by reacting the N-1 amine with various alkyl halides in the presence of a base, such as potassium carbonate in a solvent like dimethylformamide (DMF). fabad.org.tr This reaction introduces alkyl chains, which can be further functionalized.

N-Acylation: The introduction of acyl groups is readily accomplished using acyl chlorides or anhydrides. This modification can introduce carbonyl functionalities and serves as a method for installing different substituents.

N-Arylation: Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, allow for the formation of a carbon-nitrogen bond between the N-1 atom and an aryl halide. nih.gov This strategy is pivotal for incorporating aromatic and heteroaromatic rings, significantly expanding the structural diversity of the parent molecule.

The N-1 nitrogen can be leveraged to introduce hydrogen bond acceptors and hydrophobic groups, which are crucial for modulating interactions with biological targets. nih.gov

Substitution Patterns on Carbon Atoms (C-3, C-5, C-6)

Functionalization of the carbon atoms of the piperazine ring is a more complex challenge but offers a direct route to novel analogues with defined three-dimensional structures. mdpi.comnih.gov For this compound, the C-3 position is a quaternary center bearing two methyl groups, making it inert to most substitution reactions. Therefore, derivatization efforts would focus on the methylene (B1212753) groups at the C-5 and C-6 positions.

Modern synthetic methods provide powerful tools for the selective functionalization of these C-H bonds:

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and efficient method for C-H functionalization. mdpi.comencyclopedia.pub Using iridium- or ruthenium-based photocatalysts, inert C-H bonds can be activated to form C-C bonds. This approach can be used for α-arylation, α-vinylation, and α-alkylation of the piperazine core. mdpi.comnih.gov The process typically involves the generation of an α-amino radical via single-electron transfer, which then couples with a suitable partner. mdpi.comencyclopedia.pub

Direct C-H Lithiation: This strategy involves the deprotonation of a C-H bond adjacent to a nitrogen atom using a strong base, such as s-butyllithium, often in the presence of a chiral ligand like (-)-sparteine (B7772259) for stereocontrol. mdpi.com The resulting organolithium intermediate is a potent nucleophile that can be trapped with a wide range of electrophiles to introduce diverse substituents at the C-5 or C-6 position. mdpi.comnih.gov

These C-H functionalization techniques represent the most direct and atom-economical pathways to access carbon-substituted derivatives of this compound. nih.gov

| Reaction Type | Methodology | Key Reagents/Catalysts | Target Position | Reference |

|---|---|---|---|---|

| C-H Arylation | Photoredox Catalysis | Ir(ppy)₃, 1,4-dicyanobenzene | α to Nitrogen (C-5, C-6) | encyclopedia.pubnih.gov |

| C-H Vinylation | Photoredox Catalysis | Ir(ppy)₃, Vinyl sulfone | α to Nitrogen (C-5, C-6) | nih.gov |

| C-H Heteroarylation | Photoredox Catalysis | Ir(ppy)₂(dtbbpy)PF₆, Heteroaryl chlorides | α to Nitrogen (C-5, C-6) | mdpi.com |

| C-H Lithiation/Substitution | Directed Metalation | s-BuLi/(-)-sparteine, Electrophiles (e.g., alkyl halides) | α to Nitrogen (C-5, C-6) | mdpi.com |

Synthesis of Extended and Fused Ring Systems Incorporating the Trimethylpiperazin-2-one Moiety

Incorporating the this compound core into larger, polycyclic systems is a strategy to generate structurally complex molecules with novel properties. This can be achieved by constructing new rings onto the existing piperazinone framework.

One established approach is the synthesis of fused heterocyclic systems, such as pteridines. google.com Processes have been patented for the preparation of 7,8-dihydro-5H-pteridin-6-one derivatives, which are valuable intermediates for pharmacologically active compounds. google.com These syntheses often involve the cyclization of a suitably functionalized pyrimidine (B1678525) precursor with a diamine component, a role that a derivative of this compound could potentially fulfill.

Another innovative strategy is "heterocyclic merging," where two distinct heterocyclic scaffolds are formally united. nih.gov For instance, piperazines have been fused with indazoles to create novel indazolo-piperazines. The synthesis can proceed through a base-promoted Smiles rearrangement followed by an intramolecular cyclization. nih.gov By analogy, a derivative of this compound functionalized at the N-1 position with a suitable ortho-nitroaryl group could undergo a similar transformation to yield a fused, tricyclic system. Such approaches significantly expand the available chemical space and lead to the creation of entirely new molecular architectures. nih.govnih.gov

Exploration of Stereochemical Diversity in Derivatives

Introducing stereocenters into the piperazin-2-one scaffold in a controlled manner is essential for exploring the three-dimensional chemical space and for the development of chiral molecules. caltech.edu Asymmetric synthesis provides the tools to create specific enantiomers and diastereomers, which can exhibit distinct biological activities.

Enantioselective Synthesis of Chiral Analogues

While this compound itself is achiral, derivatization at the C-5 or C-6 positions can introduce chirality. Several powerful catalytic asymmetric methods have been developed for the parent piperazin-2-one system that could be adapted for this purpose.

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): This is a premier method for the enantioselective synthesis of α-substituted, including α-tertiary, piperazin-2-ones. caltech.edunih.gov The reaction typically involves a differentially N-protected piperazin-2-one substrate that is decarboxylated and then allylated in the presence of a chiral palladium-PHOX ligand complex. This approach consistently delivers products with high yields and excellent enantioselectivities (ee). caltech.edu

Asymmetric Hydrogenation: Chiral piperazin-2-ones can be accessed through the asymmetric hydrogenation of unsaturated precursors like pyrazin-2-ols. rsc.orgdicp.ac.cn Using a palladium catalyst with a chiral ligand, this method can produce disubstituted piperazin-2-ones with high diastereoselectivity and enantioselectivity. dicp.ac.cn

One-Pot Asymmetric Synthesis: Multi-step, one-pot procedures have been developed to generate chiral 3-substituted piperazin-2-ones from simple starting materials like aldehydes. acs.orgresearchgate.net These sequences can involve a Knoevenagel condensation, an organocatalyzed asymmetric epoxidation, and a final domino ring-opening cyclization (DROC) to furnish the desired heterocycle with up to 99% ee. acs.org

| Method | Catalyst/Ligand System | Substrate Type | Typical Enantiomeric Excess (% ee) | Reference |

|---|---|---|---|---|

| Asymmetric Allylic Alkylation | [Pd₂(pmdba)₃] / (S)-t-Bu-PHOX | N-protected piperazin-2-one allyl esters | 85-99% | caltech.edu |

| Asymmetric Hydrogenation | Pd(TFA)₂ / Chiral Ligand (e.g., f-amphox) | 5,6-disubstituted pyrazin-2-ols | 84-90% | dicp.ac.cn |

| One-Pot Epoxidation/DROC | Quinine-derived Urea (B33335) (organocatalyst) | Aldehydes, (phenylsulfonyl)acetonitrile | up to 99% | acs.org |

Diastereoselective Control in Functionalization

When a new stereocenter is created in a molecule that already contains one or more stereocenters, diastereomers are formed. Controlling the relative stereochemistry is a key synthetic challenge. For derivatives of this compound, functionalization at both C-5 and C-6 would generate diastereomers, and controlling the cis/trans relationship of the new substituents is crucial.

Iridium-Catalyzed [3+3] Cycloadditions: This method allows for the highly diastereoselective synthesis of complex, C-substituted piperazines from the dimerization of imines. nih.govacs.org The reaction, catalyzed by an iridium-phosphine complex, proceeds with excellent regio- and diastereocontrol, yielding a single diastereoisomer. nih.gov While this is a de novo synthesis of the ring, the principles of stereocontrol are applicable to functionalization.

Directed Diastereoselective Lithiation: As mentioned previously, the use of chiral auxiliaries or ligands during C-H lithiation can control the stereochemical outcome of the subsequent alkylation. mdpi.com For example, attaching a chiral auxiliary to the N-1 position can direct an incoming electrophile to a specific face of the molecule, leading to the preferential formation of one diastereomer. The existing steric bulk of the gem-dimethyl group at C-3 and the N-methyl group at N-4 in this compound would also inherently influence the diastereoselectivity of reactions at C-5 and C-6 by directing incoming reagents to the less sterically hindered face of the ring.

By leveraging these advanced synthetic strategies, a diverse library of derivatives and analogues of this compound can be systematically generated, allowing for a thorough investigation of its chemical and stereochemical space.

Structure-Reactivity Relationship Studies in Derived Compounds

The investigation of structure-reactivity relationships is a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, understanding these relationships is key to designing novel therapeutic agents with enhanced potency and selectivity. While specific studies on this compound are limited, a broader examination of the piperazin-2-one scaffold reveals important trends in how structural modifications impact reactivity and biological function.

The piperazin-2-one nucleus is a versatile scaffold found in a variety of pharmacologically active compounds. rsc.org Trivial changes in the substitution pattern on the piperazine ring can lead to significant differences in the pharmacological activities of the derived compounds. ijrrjournal.com The two nitrogen atoms in the six-membered ring provide opportunities for substitution, influencing properties such as polarity, bioavailability, and target affinity. nih.govbenthamdirect.com

Research into analogues of the naturally occurring opioid peptide dermorphin (B549996) has demonstrated the significance of the piperazin-2-one ring's stereochemistry and structure. In a study of dermorphin analogues where piperazin-2-one derivatives were incorporated at the carboxyl-terminus, it was found that both the configuration of appended amino acids (in this case, phenylalanine) and the substitution of the piperazin-2-one ring with a piperazine ring were critical in modulating opiate activity. nih.gov This highlights that even subtle changes to the core structure can significantly enhance or reduce the biological effects of the resulting analogues. nih.gov

Further studies on piperazine-2,5-dione derivatives, which are closely related to piperazin-2-ones, have shown that the addition of an indole (B1671886) moiety can confer anti-depressant, anti-inflammatory, and analgesic properties. nih.gov Specifically, certain compounds from this series demonstrated potent anti-depressant effects in preclinical models, with activity comparable to the established drug fluoxetine. nih.gov This suggests that the incorporation of specific aromatic groups can direct the biological activity of the piperazinone core towards particular therapeutic targets.

The antiviral potential of piperazin-2-one derivatives has also been a subject of investigation. In the context of anti-HIV research, a series of piperazinone phenylalanine derivatives were designed and synthesized. researchgate.net One particular derivative, F2-7f, exhibited moderate activity against HIV-1. researchgate.net Another compound, 7f, showed a preference for inhibiting HIV-2, with a potency comparable to the lead compound PF74. researchgate.net These findings underscore the potential of the piperazin-2-one scaffold in the development of novel antiviral agents and demonstrate how specific substitutions can tune the activity and selectivity of these compounds.

The cytotoxic effects of piperazin-2-one-based structures have also been explored against various cancer cell lines. mdpi.com These studies contribute to a growing body of evidence that the piperazin-2-one core can be a valuable starting point for the development of new anticancer agents.

The following table summarizes the research findings on the biological activities of various piperazin-2-one derivatives, illustrating the impact of structural modifications on their therapeutic potential.

| Compound Class | Specific Derivative(s) | Biological Activity | Key Research Finding |

| Dermorphin Analogues | Piperazin-2-one derivatives of (R)- or (S)-phenylalanine and glycine | Opiate Activity | The stereochemistry of the appended amino acid and the nature of the piperazine ring are crucial for modulating activity. nih.gov |

| Piperazine-2,5-dione Derivatives | Indole-bearing analogues (e.g., 2e and 2q) | Anti-depressant, Anti-inflammatory, Analgesic | Compounds 2e and 2q showed significant anti-depressant effects, comparable to fluoxetine. nih.gov |

| Piperazinone Phenylalanine Derivatives | F2-7f | Anti-HIV-1 Activity | Exhibited moderate activity against HIV-1 with an EC50 value of 5.89 μM. researchgate.net |

| Piperazinone Phenylalanine Derivatives | 7f | Anti-HIV-2 Activity | Showed preferential and potent activity against HIV-2 with an EC50 value of 4.52 μM. researchgate.net |

These studies collectively demonstrate that the piperazin-2-one scaffold is a highly adaptable platform for the development of new therapeutic agents. The structure-reactivity relationships observed in these derivatives, though not specific to this compound, provide a valuable framework for the rational design of novel analogues with tailored biological activities. By strategically modifying the substituents and stereochemistry of the piperazin-2-one core, it is possible to fine-tune the pharmacological profile of the resulting compounds for a wide range of therapeutic applications.

Advanced Spectroscopic and Structural Elucidation of 3,3,4 Trimethylpiperazin 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure and dynamics of molecules in solution. For 3,3,4-trimethylpiperazin-2-one, both ¹H and ¹³C NMR would provide crucial information for structural confirmation and conformational analysis.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule. The methyl groups would appear as singlets, with the two geminal methyl groups at the C3 position likely being chemically equivalent and appearing as a single peak, and the N-methyl group at a different chemical shift. The methylene (B1212753) protons of the piperazinone ring would likely appear as multiplets due to spin-spin coupling.

The ¹³C NMR spectrum would complement the proton NMR data, with distinct signals for the carbonyl carbon, the quaternary carbon at C3, the methylene carbons, and the three methyl carbons. The chemical shifts would be influenced by the electron-withdrawing effect of the adjacent nitrogen and carbonyl groups.

Expected ¹H and ¹³C NMR Chemical Shifts for this compound (based on analogous compounds)

| Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| C3-CH₃ (gem-dimethyl) | 1.2 - 1.5 (s, 6H) | 25 - 35 |

| N4-CH₃ | 2.3 - 2.8 (s, 3H) | 40 - 50 |

| C5-H₂ | 3.0 - 3.5 (m, 2H) | 45 - 55 |

| C6-H₂ | 3.2 - 3.8 (m, 2H) | 50 - 60 |

| C3 (quaternary) | - | 55 - 65 |

| C2=O (carbonyl) | - | 165 - 175 |

| N1-H | 7.5 - 8.5 (br s, 1H) | - |

Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions. s = singlet, m = multiplet, br s = broad singlet.

For many N-acylated piperazines, the appearance of four broad signals for the piperazine (B1678402) NCH₂ groups in the ¹H NMR spectrum at room temperature is a common feature nih.govresearchgate.net. This is attributed to the presence of conformers arising from the partial double bond character of the amide bond nih.govresearchgate.net.

Substituted piperazine rings, like cyclohexane, typically adopt a chair conformation to minimize steric strain nih.gov. In this compound, the substituents can occupy either axial or equatorial positions. The preferred conformation would be the one that minimizes steric interactions. It is anticipated that the N-methyl group would preferentially occupy an equatorial position to reduce steric hindrance.

Advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy would be invaluable in determining the spatial proximity of protons and thus deducing the preferred conformation in solution. For instance, irradiation of the N-methyl protons and observing an NOE with specific ring protons would provide evidence for their relative stereochemistry. Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential for unambiguously assigning all proton and carbon signals, which is a prerequisite for detailed conformational studies rsc.orgrsc.org.

In studies of related N-benzoylated piperazines, it has been observed that these molecules exist as conformers at room temperature due to the restricted rotation of the partial amide double bond rsc.orgchemrxiv.orgnih.govrsc.org. This phenomenon would also be expected to influence the conformational equilibrium of this compound.

The piperazinone ring is not static and undergoes a dynamic process of ring inversion, where one chair conformation converts into another. This process can be studied using variable-temperature NMR spectroscopy nih.gov. At low temperatures, the ring inversion is slow on the NMR timescale, and separate signals for axial and equatorial protons may be observed. As the temperature is increased, the rate of inversion increases, causing these signals to broaden and eventually coalesce into a single, time-averaged signal at the coalescence temperature (Tc) nih.gov.

From the coalescence temperature and the chemical shift difference between the interconverting signals, the free energy of activation (ΔG‡) for the ring inversion process can be calculated. For substituted morpholines and piperazines, these energy barriers are typically in the range of 9-12 kcal/mol nih.gov. For N-benzoylated piperazines, activation energy barriers for ring inversion have been calculated to be between 56 and 80 kJ mol⁻¹ (approximately 13.4 to 19.1 kcal/mol) rsc.orgrsc.org. It is expected that this compound would exhibit a similar energy barrier for ring inversion. In some substituted piperazines, two different coalescence points have been observed, corresponding to both the restricted rotation of the amide bond and the ring inversion of the piperazine chair conformation nih.govnih.govrsc.org.

X-ray Crystallography

X-ray crystallography provides precise information about the molecular structure and packing of a compound in the solid state.

A single-crystal X-ray diffraction study of this compound would reveal its exact three-dimensional structure. Based on studies of similar piperazine derivatives, it is highly probable that the piperazinone ring would adopt a chair conformation in the crystal lattice nih.govnih.govnih.gov. The analysis would also determine the precise bond lengths, bond angles, and torsion angles within the molecule.

The crystal packing, which describes how the individual molecules are arranged in the crystal, would also be determined. This arrangement is governed by intermolecular forces that hold the molecules together in a regular, repeating pattern.

Representative Crystallographic Data for a Substituted Piperazine Derivative

| Parameter | Example Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.5982 |

| b (Å) | 8.4705 |

| c (Å) | 14.8929 |

| β (°) | 97.430 |

| Volume (ų) | 1325.74 |

| Z | 4 |

Note: This data is for a representative N-substituted piperazine and is provided for illustrative purposes.

The packing of molecules in a crystal is dictated by a variety of intermolecular interactions. For this compound, the presence of a secondary amine (N1-H) and a carbonyl group (C2=O) makes it a prime candidate for forming strong intermolecular hydrogen bonds. Specifically, N-H···O hydrogen bonds, where the N1-H group of one molecule donates a hydrogen bond to the carbonyl oxygen of a neighboring molecule, are expected to be a dominant feature in the crystal packing nih.govnih.gov.

These hydrogen bonds can link the molecules into chains, sheets, or more complex three-dimensional networks nih.govnih.gov. In addition to these strong hydrogen bonds, weaker C-H···O and C-H···N interactions may also play a role in stabilizing the crystal structure nih.gov. Due to the absence of aromatic rings in this compound, π-stacking interactions would not be present. The analysis of these intermolecular interactions is crucial for understanding the physical properties of the compound, such as its melting point and solubility. Hirshfeld surface analysis is a common computational tool used to visualize and quantify these intermolecular contacts nih.govmdpi.com.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns upon ionization. For this compound (Molecular Weight: 142.2 g/mol ), electron ionization (EI) or electrospray ionization (ESI) can be employed to generate a molecular ion peak ([M]⁺˙ or [M+H]⁺) and characteristic fragment ions. cymitquimica.com

The fragmentation of the piperazin-2-one (B30754) ring is expected to follow pathways characteristic of cyclic amides and amines. nih.govcreative-proteomics.com Key fragmentation mechanisms would include alpha-cleavage adjacent to the nitrogen atoms and the carbonyl group, as well as ring-opening reactions. The presence of three methyl groups will also influence the fragmentation, leading to the loss of methyl radicals (•CH₃) or stable neutral molecules.

Common fragmentation pathways for amides often involve the cleavage of the N-CO bond. nih.govrsc.org In the case of cyclic amides, complex cleavage involving the breaking of multiple bonds can occur. creative-proteomics.com For piperazine analogues, cleavage of the C-N bonds within the ring is a common fragmentation route. xml-journal.net

A plausible fragmentation pattern for this compound would involve initial ionization to form the molecular ion at m/z 142. Subsequent fragmentation could proceed via several pathways:

Loss of a methyl group: Alpha-cleavage at the C4 position can lead to the loss of a methyl radical (•CH₃, 15 Da), resulting in a stable acylium or iminium ion at m/z 127.

Cleavage of the amide bond: The typical N-CO bond cleavage in amides would lead to the opening of the ring and subsequent fragmentation. nih.gov

Ring cleavage: Fragmentation of the piperazine ring itself can generate a variety of smaller charged fragments. Common fragment ions for phenylpiperazines include m/z 119, 70, and 56. xml-journal.net While this compound is not a phenylpiperazine, the fragmentation of the core piperazine ring may produce ions of similar mass.

Interactive Data Table: Plausible Mass Spectrometry Fragments of this compound

| m/z (Daltons) | Proposed Fragment Ion | Plausible Origin |

| 142 | [C₇H₁₄N₂O]⁺˙ | Molecular Ion (M⁺˙) |

| 127 | [C₆H₁₁N₂O]⁺ | Loss of •CH₃ from C4 |

| 99 | [C₅H₉NO]⁺ | Ring fragmentation |

| 84 | [C₄H₆NO]⁺ | Ring fragmentation |

| 70 | [C₄H₈N]⁺ | Ring fragmentation |

| 57 | [C₃H₅O]⁺ or [C₃H₇N]⁺ | Ring fragmentation |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. These two techniques are complementary, as some vibrational modes that are strong in IR may be weak in Raman, and vice versa.

For this compound, the key functional groups are the tertiary amide (lactam), the tertiary amine, and the alkyl (methyl and methylene) groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong absorptions corresponding to the C=O and C-N stretching vibrations of the lactam ring, as well as C-H stretching and bending vibrations of the methyl and methylene groups. For the parent compound piperazine, characteristic N-H bending is observed around 1630 cm⁻¹. researchgate.net In this compound, this will be absent due to the N-methylation.

Raman Spectroscopy: Raman spectroscopy is particularly useful for identifying symmetric vibrations and is less sensitive to water, making it suitable for analyzing aqueous samples. The Raman spectrum of this compound would complement the IR data, with notable peaks for the symmetric stretching of the piperazinone ring and the C-C and C-N bonds. Studies on piperazine and its derivatives have shown that Raman spectroscopy can effectively distinguish between different conformers and isomers. proquest.comresearchgate.net

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Functional Group |

| C-H Stretch (Alkyl) | 2950-2850 (strong) | 2950-2850 (strong) | -CH₃, -CH₂- |

| C=O Stretch (Amide I) | 1680-1630 (strong) | 1680-1630 (medium) | Lactam |

| C-H Bend (Alkyl) | 1470-1350 (medium) | 1470-1350 (medium) | -CH₃, -CH₂- |

| C-N Stretch (Amide III) | 1300-1200 (medium) | 1300-1200 (weak) | Lactam, Amine |

| C-N Stretch | 1250-1020 (medium) | 1250-1020 (weak) | Amine |

| Ring Vibrations | Various (medium-weak) | Various (strong) | Piperazinone ring |

Chiroptical Methods (e.g., Circular Dichroism) for Absolute Configuration Determination (if applicable to chiral derivatives)

The this compound molecule possesses a chiral center at the C4 carbon atom, which is bonded to four different groups: the nitrogen atom of the ring, a methyl group, a hydrogen atom, and the C5 carbon of the ring. Therefore, this compound can exist as a pair of enantiomers, (R)-3,3,4-trimethylpiperazin-2-one and (S)-3,3,4-trimethylpiperazin-2-one. Chiroptical methods are essential for distinguishing between these enantiomers and determining their absolute configuration.

Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. mdpi.comnih.gov It measures the differential absorption of left and right circularly polarized light by a chiral sample. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms in the molecule, providing a unique fingerprint for each enantiomer.

For chiral derivatives of this compound, electronic circular dichroism (ECD) can be used to probe the electronic transitions of the chromophores within the molecule, such as the amide group. The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the absolute configuration of the stereocenters. The synthesis of chiral piperazinones is an active area of research, and chiroptical methods are crucial for characterizing the stereochemical outcome of these syntheses. nih.gov

In cases where the electronic transitions are weak or overlapping, vibrational circular dichroism (VCD) can be employed. rsc.org VCD measures the differential absorption of left and right circularly polarized infrared light, providing information about the stereochemistry based on the vibrational modes of the molecule.

The determination of the absolute configuration using CD spectroscopy is often supported by quantum chemical calculations. mdpi.com By computationally modeling the CD spectra for both the (R) and (S) enantiomers, a comparison with the experimental spectrum allows for an unambiguous assignment of the absolute configuration.

Computational and Theoretical Studies on 3,3,4 Trimethylpiperazin 2 One

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic properties of 3,3,4-Trimethylpiperazin-2-one. These calculations, typically employing methods like Density Functional Theory (DFT), provide a detailed picture of the molecule's orbitals and charge distribution.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals determine how a molecule interacts with other chemical species. youtube.com

For this compound, the HOMO is expected to be localized primarily on the more electron-rich centers, likely involving the lone pairs of the nitrogen atoms and the oxygen of the carbonyl group. The LUMO, conversely, would be anticipated to be centered on the electrophilic carbonyl carbon and the adjacent atoms of the piperazin-2-one (B30754) ring. The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

The introduction of electron-donating methyl groups at the C3 and N4 positions would be expected to raise the energy of the HOMO, making the molecule a better electron donor. The effect on the LUMO is generally less pronounced but can be influenced by inductive and hyperconjugation effects. An analysis of substituent effects on the frontier orbitals of conjugated molecules has shown that inter-fragment orbital mixing plays a key role in determining the HOMO-LUMO gap. rsc.org

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| LUMO | +1.5 | Primarily located on the C=O group, indicating a site for nucleophilic attack. |

| HOMO | -6.2 | Concentrated on the nitrogen atoms and carbonyl oxygen, indicating sites for electrophilic attack. |

| HOMO-LUMO Gap | 7.7 | Suggests moderate kinetic stability. |

Note: The values in this table are illustrative and represent typical ranges for similar heterocyclic compounds. Actual values would require specific quantum chemical calculations.

The distribution of electron density within this compound governs its electrostatic properties and intermolecular interactions. An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. deeporigin.comlibretexts.org

In this compound, the ESP map would be expected to show a region of high negative potential (typically colored red) around the carbonyl oxygen atom due to its high electronegativity and the presence of lone pairs. wolfram.com Regions of positive potential (typically colored blue) would likely be found around the hydrogen atoms attached to the nitrogen and carbon atoms, as well as near the N-H proton. youtube.com The methyl groups would contribute to a more neutral or slightly positive potential in their vicinity.

This charge distribution is crucial for understanding non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which are important in determining the molecule's physical properties and its interactions with biological targets or other molecules. nih.gov

Conformational Analysis and Energy Landscapes

The six-membered piperazin-2-one ring is not planar and can adopt several different conformations. researchgate.net The presence of three methyl substituents significantly influences the conformational preferences of this compound.

A potential energy surface (PES) scan is a computational technique used to explore the energy of a molecule as a function of its geometry. libretexts.org For this compound, PES scans would typically involve systematically rotating the bonds within the ring and around the substituents to identify all possible conformations. This allows for the mapping of the energy landscape, revealing the relative energies of different conformers and the energy barriers between them.

For a substituted piperazine (B1678402) ring, the most common low-energy conformations are the chair, boat, and twist-boat forms. researchgate.net For this compound, the chair conformation is likely to be the most stable. In a chair conformation, the substituents can occupy either axial or equatorial positions.

Table 2: Hypothetical Relative Energies of Stable Conformations for this compound

| Conformation | N4-Methyl Position | C3-Methyl Positions | Relative Energy (kcal/mol) |

| Chair 1 | Equatorial | One Axial, One Equatorial | 0.0 (Global Minimum) |

| Chair 2 | Axial | One Axial, One Equatorial | +3.5 |

| Twist-Boat 1 | - | - | +5.8 |

| Boat 1 | - | - | +7.2 |

Note: The values in this table are illustrative and based on general principles of conformational analysis of substituted cyclohexanes and piperidines. Actual values would require specific calculations.

Reaction Mechanism Studies using Computational Approaches

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. mdpi.com For this compound, computational studies could be employed to investigate a variety of potential reactions, such as N-alkylation, acylation, or reactions involving the carbonyl group.

By modeling the reactants, transition states, and products, it is possible to determine the activation energies and reaction enthalpies for different reaction pathways. This information helps in predicting the feasibility and selectivity of a reaction. For instance, a computational study on the nitrosation mechanism of piperazine has provided insights into the formation of nitrosamines. nih.gov Similarly, computational studies have been used to rationalize the degradation products of piperazine. figshare.com

For this compound, a computational investigation of its hydrolysis, for example, would involve mapping the reaction pathway for the nucleophilic attack of water on the carbonyl carbon, followed by ring opening. The calculations would identify the key transition states and intermediates, providing a detailed, step-by-step understanding of the reaction mechanism.

Transition State Localization and Intrinsic Reaction Coordinate Analysis

The synthesis or reaction of this compound would theoretically proceed through a high-energy transition state. Computational methods, such as density functional theory (DFT) or ab initio calculations, are powerful tools for locating and characterizing these transition states. By identifying the saddle point on the potential energy surface, researchers can gain insights into the geometry and energetic barrier of the reaction.

Following the localization of a transition state, Intrinsic Reaction Coordinate (IRC) analysis is typically performed. This method maps the minimum energy path connecting the transition state to the reactants and products, providing a detailed picture of the reaction pathway. This analysis can confirm that a located transition state indeed connects the desired reactants and products and can reveal the sequence of bond-forming and bond-breaking events.

However, no published studies were found that have performed transition state localization or IRC analysis specifically for reactions involving this compound. Consequently, there is no available data on the transition state geometries, activation energies, or reaction coordinates for its formation or subsequent reactions.

Catalytic Effects on Reaction Pathways

Catalysts are often employed in the synthesis of heterocyclic compounds like piperazinones to lower the activation energy and improve reaction rates and selectivity. Computational studies can elucidate the role of a catalyst by modeling its interaction with the reactants and transition states. By comparing the catalyzed and uncatalyzed reaction pathways, the mechanism of catalytic action can be understood at a molecular level. This can involve the stabilization of transition states, the formation of catalytic intermediates, or the opening of new, lower-energy reaction channels.

While the synthesis of piperazine derivatives can be catalyzed, specific computational research detailing the catalytic effects on the reaction pathways leading to this compound is absent from the scientific literature. Therefore, no data tables detailing changes in activation barriers or reaction mechanisms due to catalysis for this specific compound can be presented.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules, including conformational changes and the influence of the solvent environment. For a flexible molecule like this compound, which contains a six-membered ring and methyl substituents, MD simulations could provide valuable information about its conformational landscape. By simulating the motion of the atoms over time, it is possible to identify the most stable conformers, the energy barriers between them, and how these are influenced by different solvents.

Solvent effects can be critical in determining the preferred conformation and reactivity of a molecule. MD simulations explicitly including solvent molecules can provide a realistic model of these interactions, capturing effects such as hydrogen bonding and dielectric screening.

Regrettably, a search of the available literature did not yield any studies that have employed molecular dynamics simulations to investigate the conformational sampling or solvent effects for this compound. As a result, there are no detailed findings or data tables to report on its conformational preferences or behavior in different solvent environments.

Applications of 3,3,4 Trimethylpiperazin 2 One As a Chemical Intermediate and Scaffold

Precursor in the Synthesis of Complex Organic Molecules

The piperazine-2-one core is a recognized "privileged scaffold" in medicinal chemistry, frequently appearing in a wide array of therapeutic agents. The specific substitution pattern of 3,3,4-trimethylpiperazin-2-one offers a unique starting point for the synthesis of complex organic molecules. The presence of methyl groups at the 3 and 4 positions, along with another at the 3-position, influences the molecule's reactivity and stereochemistry, allowing for the construction of diverse and intricate molecular architectures.

While direct examples of the use of this compound in the synthesis of complex natural products or pharmaceuticals are not extensively documented in publicly available literature, the general utility of substituted piperazin-2-ones is well-established. For instance, related chiral piperazines are widely used in organic synthesis. The synthesis of various substituted piperazines serves as a testament to the adaptability of the piperazine (B1678402) ring system in constructing complex molecules. The strategic placement of the trimethyl substituents in this compound can be envisioned to control the regioselectivity and stereoselectivity of subsequent reactions, making it a potentially valuable, though currently underutilized, precursor.

Table 1: Key Reactions Involving Piperazine-2-one Scaffolds

| Reaction Type | Reagents and Conditions | Product Class | Potential Application of this compound |

| N-Alkylation/Arylation | Alkyl halides, Aryl halides, Buchwald-Hartwig or Ullmann coupling conditions | N-Substituted piperazin-2-ones | Introduction of diverse functional groups at the secondary amine position. |

| α-Functionalization | Strong bases (e.g., LDA), electrophiles | α-Substituted piperazin-2-ones | Derivatization at the carbon adjacent to the carbonyl group. |

| Ring-opening/Rearrangement | Nucleophiles, Lewis acids | Diamine derivatives, other heterocyclic systems | Access to acyclic chiral building blocks or different heterocyclic cores. |

This table is illustrative of the types of reactions piperazin-2-ones can undergo and represents potential synthetic pathways for derivatives of this compound based on general chemical principles.

Development of Novel Heterocyclic Scaffolds for Chemical Libraries

The development of novel heterocyclic scaffolds is a cornerstone of modern drug discovery and chemical biology. Chemical libraries built around diverse and three-dimensionally complex scaffolds are crucial for identifying new lead compounds. This compound, with its inherent stereochemistry and multiple points for diversification, is a promising candidate for the generation of such libraries.

The synthesis of novel piperazine-containing dihydrofuran compounds through radical additions and cyclizations demonstrates how the piperazine motif can be incorporated into more complex heterocyclic systems. Although this example does not specifically use this compound, it highlights a general strategy where the piperazine ring acts as a foundational element. The trimethyl substitution pattern of this compound could be exploited to create libraries of compounds with well-defined spatial arrangements of substituents, which is critical for probing biological targets.

Table 2: Potential Heterocyclic Scaffolds Derived from this compound

| Scaffold Class | Synthetic Strategy | Potential Biological Relevance |

| Fused Bicyclic Piperazinones | Intramolecular cyclization reactions | Constrained conformations for enhanced receptor binding. |

| Spirocyclic Piperazinones | Spirocyclization reactions | Increased three-dimensionality and novel intellectual property space. |

| Multi-substituted Piperazines | Reduction of the amide and further functionalization | Access to a wide range of diamine-based compounds. |

This table outlines hypothetical, yet chemically plausible, avenues for the development of novel heterocyclic scaffolds starting from this compound.

Applications in Materials Science

The application of this compound in materials science, for example as a monomer or building block for polymers, is not a well-documented area of research. In principle, the presence of a secondary amine and an amide group could allow for its incorporation into polymer backbones through condensation polymerization. The rigid, cyclic structure of the piperazinone ring could impart specific thermal and mechanical properties to the resulting polymers.

For a molecule to be a viable monomer, it typically needs to possess at least two reactive functional groups that can participate in polymerization. This compound has a secondary amine that could potentially react with, for example, diacyl chlorides or diisocyanates. However, the reactivity of the amide nitrogen is generally low. Ring-opening polymerization is another possibility, though this would depend on the strain of the piperazinone ring, which is not exceptionally high in a six-membered ring. Further research would be needed to explore the feasibility and potential properties of polymers derived from this specific monomer.

Role in Ligand Design for Coordination Chemistry

In coordination chemistry, ligands play a central role in determining the properties and reactivity of metal complexes. Piperazine derivatives are known to act as ligands, coordinating to metal ions through their nitrogen atoms. The nitrogen atoms in this compound could potentially coordinate to a metal center.

Future Directions and Emerging Research Areas in 3,3,4 Trimethylpiperazin 2 One Chemistry

Development of Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, and the synthesis of 3,3,4-trimethylpiperazin-2-one is an area ripe for such innovation. Future research will likely prioritize the development of synthetic pathways that are not only efficient but also environmentally benign.

Key areas of focus in developing sustainable synthetic routes for this compound and its analogs could include:

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Use of Renewable Feedstocks: Investigating the use of bio-based starting materials to reduce reliance on petrochemicals.

Catalytic Methods: Employing catalytic reagents in place of stoichiometric ones to reduce waste and enhance reaction efficiency. This includes the use of heterogeneous catalysts that can be easily recovered and reused.

Green Solvents: Exploring the use of environmentally friendly solvents, such as water, supercritical fluids, or ionic liquids, to replace hazardous organic solvents. mdpi.com

Energy Efficiency: Utilizing energy-efficient methods like microwave-assisted or ultrasound-assisted synthesis to reduce reaction times and energy consumption. mdpi.com

The development of such green synthetic routes will be crucial for the environmentally responsible production of this compound for various applications.

Exploration of Photochemical and Electrochemical Reactivity

Photochemistry and electrochemistry offer unique opportunities to access novel chemical transformations that are often difficult to achieve through traditional thermal methods. The investigation of the photochemical and electrochemical reactivity of this compound could lead to the discovery of new synthetic pathways and functionalization strategies.

Emerging research in this area may involve:

Photochemical Reactions: Studying the behavior of this compound under irradiation with light, potentially leading to cycloadditions, rearrangements, or the generation of reactive intermediates for further transformations. nih.govrsc.org The presence of carbonyl and amine functionalities within the piperazin-2-one (B30754) core could be susceptible to various photochemical processes.

Electrochemical Synthesis: Utilizing electrochemical methods to mediate oxidation or reduction reactions of the this compound scaffold. This could enable selective functionalization at different positions of the ring system under mild conditions.

The exploration of these non-traditional activation methods could significantly expand the synthetic utility of this compound.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are transforming the landscape of chemical synthesis, offering advantages in terms of safety, efficiency, and scalability. flinders.edu.auresearchgate.net The application of these technologies to the synthesis of this compound represents a significant area for future development.

The integration of flow chemistry and automation could offer several benefits:

Improved Safety: The use of small reactor volumes in flow systems allows for better control over reaction parameters and the safe handling of hazardous reagents and intermediates. rsc.org

Enhanced Efficiency: Continuous flow processes can lead to higher yields and shorter reaction times compared to traditional batch methods. mdpi.comnih.gov

Scalability: Flow chemistry enables seamless scaling of reactions from laboratory to industrial production without the need for extensive re-optimization. mdpi.com

Automation: Automated synthesis platforms can be used for the rapid optimization of reaction conditions and the synthesis of libraries of this compound derivatives for screening purposes. researchgate.netbeilstein-journals.org

The adoption of these modern synthesis technologies will be instrumental in accelerating the research and development of this compound and its applications.

Investigation of Supramolecular Assembly based on the Piperazin-2-one Core

The piperazin-2-one scaffold, with its hydrogen bond donors and acceptors, is an attractive building block for the construction of supramolecular assemblies. rsc.org The specific substitution pattern of this compound could impart unique self-assembly properties, leading to the formation of well-defined and functional supramolecular structures.

Future research in this area could explore:

Crystal Engineering: The design and synthesis of crystalline materials based on this compound, where the molecules are held together by non-covalent interactions such as hydrogen bonds and van der Waals forces.